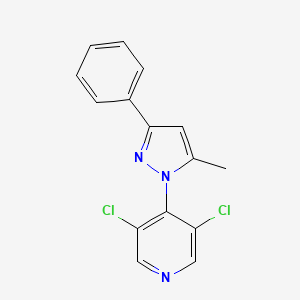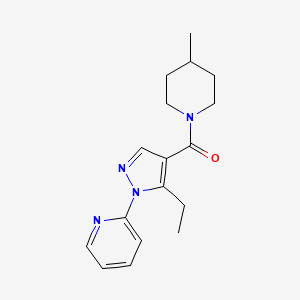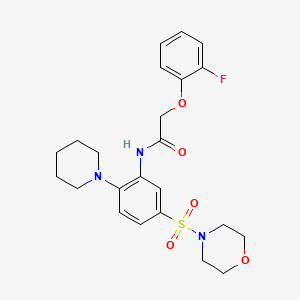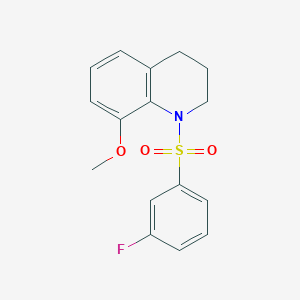
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMP and is a pyrazolopyridine derivative. In
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory process, and the inhibition of COX-2 can reduce inflammation. Additionally, it has been found to inhibit the activity of phosphodiesterase-4 (PDE4), which is an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. The inhibition of PDE4 can reduce inflammation and has been studied for its potential use in the treatment of various diseases.
Biochemical and Physiological Effects
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine has been found to have significant anti-inflammatory and anti-tumor activities. It has been shown to reduce the production of prostaglandins, which are known to be involved in the inflammatory process. Additionally, it has been found to inhibit the growth of various cancer cells, including lung cancer cells, breast cancer cells, and colon cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine has several advantages for lab experiments. It is easy to synthesize and has been optimized to increase the yield of the product and reduce the reaction time. Additionally, it has been extensively studied for its potential applications in various fields, which makes it a valuable compound for scientific research.
However, there are also some limitations to the use of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine in lab experiments. It has been found to have some toxicity, and caution should be exercised when handling this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound.
Direcciones Futuras
There are several future directions for the study of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine. One potential direction is the study of its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. Another potential direction is the study of its potential use as a fluorescent probe for the detection of metal ions. This could have significant applications in various fields, including environmental monitoring and biomedical imaging.
Conclusion
In conclusion, 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine is a valuable compound for scientific research due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory and anti-tumor activities and its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to determine the optimal dosage and administration route for the compound and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine involves the reaction of 3,5-dichloro-4-(pyridin-2-yl)pyridine with 5-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base. This reaction results in the formation of 3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine. The synthesis method has been optimized to increase the yield of the product and reduce the reaction time.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory and anti-tumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
3,5-dichloro-4-(5-methyl-3-phenylpyrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c1-10-7-14(11-5-3-2-4-6-11)19-20(10)15-12(16)8-18-9-13(15)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHOOUMDZMZLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=NC=C2Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-cyano-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B7498333.png)
![3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethanone](/img/structure/B7498348.png)
![2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7498357.png)
![7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7498362.png)
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)


![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)
